4-[3-(3-methoxyphenyl)propyl]pyridine
Description
4-[3-(3-Methoxyphenyl)propyl]pyridine is a pyridine derivative featuring a propyl chain bridging the pyridine ring and a 3-methoxyphenyl group. This compound has garnered attention in pharmacological and materials science research due to its structural versatility. Key findings include:
- Anticancer Activity: Derivatives with a propyl bridge (e.g., sulfonamide-linked analogs) exhibit enhanced antiproliferative effects compared to ethylene-bridged counterparts, as seen in kinase inhibition studies .
- Coordination Chemistry: The compound forms coordination complexes with metals like cadmium(II), contributing to crystal engineering applications. For example, it coordinates via pyridine nitrogen atoms in octahedral complexes .
- Structural Motif: The 3-methoxyphenyl substituent influences electronic properties and binding interactions, making it a candidate for probing enzyme active sites (e.g., S1′ pockets in metalloproteinases) .
Properties
CAS No. |
127781-73-1 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-methoxyphenyl)propyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 4-bromopyridine.
Grignard Reaction: 3-Methoxybenzaldehyde is converted to 3-(3-methoxyphenyl)propanol via a Grignard reaction with propylmagnesium bromide.
Bromination: The alcohol group in 3-(3-methoxyphenyl)propanol is then converted to a bromide using phosphorus tribromide (PBr3).
Nucleophilic Substitution: The resulting 3-(3-methoxyphenyl)propyl bromide undergoes a nucleophilic substitution reaction with 4-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) to yield 4-[3-(3-methoxyphenyl)propyl]pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: 4-[3-(3-Methoxyphenyl)propyl]pyridine can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Pd/C with hydrogen gas.
Substitution: Br2 in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of 4-[3-(3-methoxyphenyl)propyl]pyridine-2-carboxylic acid.
Reduction: Formation of 4-[3-(3-methoxyphenyl)propyl]piperidine.
Substitution: Formation of 4-[3-(3-bromophenyl)propyl]pyridine.
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Pharmacology: Potential use in the development of drugs targeting neurological pathways due to its structural similarity to known bioactive compounds.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-[3-(3-methoxyphenyl)propyl]pyridine exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. For instance, in pharmacological applications, it may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter activity and influencing neurological pathways.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Methoxy vs. Hydroxyl Groups : Compounds with m-hydroxyl groups on the phenyl ring generally show higher antiproliferative activity than methoxy analogs. Exceptions occur with specific sulfonamide substituents (e.g., p-trifluoromethyl), where methoxy derivatives retain potency .
- Bridge Length : Propyl bridges enhance kinase inhibitory activity compared to shorter ethylene bridges, likely due to improved binding pocket accommodation .
- Electron-Withdrawing Groups : Fluorine or sulfonamide substituents (e.g., in antihypertensive compound 63) improve bioavailability and target affinity .
Key Research Findings and Implications
- Synthetic Flexibility : The compound’s scaffold allows modular modifications, enabling optimization for specific targets (e.g., kinase vs. calcium channel inhibition) .
- Methoxy Group Trade-offs : While methoxy reduces metabolic liability compared to hydroxyl groups, it may lower potency in certain contexts. Hybrid analogs balancing substituent effects are under exploration .
- Coordination Utility : Its role in cadmium(II) complexes suggests applications in materials science, particularly in designing metal-organic frameworks (MOFs) .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for 4-[3-(3-methoxyphenyl)propyl]pyridine?
Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) or alkylation of pyridine derivatives with 3-(3-methoxyphenyl)propyl halides. Key optimization steps include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as demonstrated in analogous pyridine derivative syntheses .
- Anhydrous conditions : Use of dry solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization for high-purity yields .
Advanced: How can structural ambiguities in 4-[3-(3-methoxyphenyl)propyl]pyridine be resolved using advanced analytical techniques?
Contradictions in structural assignments (e.g., regiochemistry, substituent orientation) require:
- X-ray crystallography : Definitive determination of molecular geometry, as applied to related pyridine derivatives in single-crystal studies .
- Multinuclear NMR : ¹H/¹³C NMR with DEPT and 2D-COSY to confirm proton coupling and carbon environments .
- Mass spectrometry (HRMS) : High-resolution data to validate molecular formula and fragmentation patterns .
Basic: What purification methods are most effective for isolating 4-[3-(3-methoxyphenyl)propyl]pyridine from reaction mixtures?
- Liquid-liquid extraction : Separation using DCM/water to remove polar impurities .
- Chromatography : Gradient elution (hexane/EtOAc) on silica gel columns to isolate the target compound .
- Recrystallization : Solvent pairs like ethanol/water or ethyl acetate/hexane for final purification .
Advanced: How can researchers design experiments to evaluate the biological activity of this compound in enzyme inhibition studies?
- In vitro assays : Use fluorescence-based or colorimetric enzyme assays (e.g., kinase or protease inhibition) with IC₅₀ determination .
- Docking simulations : Molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins .
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., methoxy group replacement) to correlate structure with activity .
Advanced: How should researchers address contradictions in toxicity or environmental impact data for this compound?
- Comparative assays : Perform parallel toxicity tests (e.g., Ames test, Daphnia magna LC₅₀) across multiple labs to validate results .
- Environmental fate studies : Investigate photodegradation, hydrolysis, and soil mobility using GC-MS or HPLC-MS .
- Meta-analysis : Review existing data on structurally similar compounds (e.g., pyridine derivatives with methoxy groups) to infer potential risks .
Basic: What safety protocols are critical when handling 4-[3-(3-methoxyphenyl)propyl]pyridine in laboratory settings?
- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Storage : In airtight containers under inert gas (N₂) at –20°C to prevent degradation .
Advanced: What methodologies can elucidate the environmental persistence of this compound in indoor or industrial settings?
- Microspectroscopic imaging : Analyze adsorption on indoor surfaces (e.g., glass, polymers) using techniques like ToF-SIMS or AFM .
- Oxidative stability tests : Expose the compound to ozone or UV light and monitor degradation products via LC-MS .
- Bioaccumulation studies : Measure logP values and perform fish/chronic toxicity assays to assess ecological risks .
Advanced: How can researchers develop novel analytical methods to detect trace amounts of this compound in complex matrices?
- LC-MS/MS : Optimize ionization parameters (ESI or APCI) for enhanced sensitivity in biological or environmental samples .
- Isotopic labeling : Synthesize deuterated analogs as internal standards for quantitative analysis .
- Sensor-based detection : Design electrochemical sensors with pyridine-selective probes (e.g., molecularly imprinted polymers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
